1,4-Benzodioxane

Overview

Description

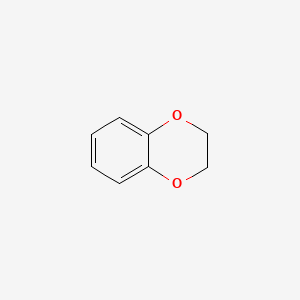

1,4-Benzodioxane (systematic name: 2,3-dihydro-1,4-benzodioxin) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a 1,4-dioxane ring. This scaffold is widely recognized in medicinal chemistry for its structural versatility and bioactivity. It serves as a core template for numerous pharmacologically active compounds, including α-adrenergic antagonists (e.g., doxazosin), antidepressants (e.g., MKC-242), and antiviral agents (e.g., silybin derivatives) . The stereochemistry at the C2 position significantly influences biological activity, with enantiomers often exhibiting distinct potency profiles .

Preparation Methods

Classical Synthetic Approaches

Cyclization of Catechol Derivatives

The most established method for synthesizing 1,4-benzodioxane involves the cyclization of catechol (1,2-dihydroxybenzene) derivatives with dihaloalkanes or epoxides. For example, reacting catechol with epichlorohydrin in the presence of a base yields this compound via nucleophilic substitution and subsequent ring closure . A typical protocol involves:

-

Reaction of catechol with epichlorohydrin in pyridine or sodium hydride to form a glycidyl ether intermediate.

-

Intramolecular cyclization under basic conditions (e.g., NaOH or K₂CO₃) to afford the this compound core .

This method is industrially scalable, with yields exceeding 80% under optimized conditions . However, regioselectivity challenges arise when substituents are present on the catechol ring, necessitating protective group strategies .

Tosylation-Cyclization Strategy

A patent by discloses an improved method for preparing substituted this compound derivatives. The process involves:

-

Sulfonation of phenoxypropanediol with toluenesulfonyl chloride (TsCl) to form a bis-sulfonate intermediate.

-

Base-mediated cyclization (e.g., using K₂CO₃ or Et₃N) to generate the this compound scaffold.

This approach achieves high regiocontrol and is compatible with electron-donating or electron-withdrawing substituents on the aromatic ring . For instance, 3,4-dihydroxybenzonitrile reacts with methyl 3,4-dibromobutyrate to form a 7-substituted-1,4-benzodioxane derivative in 85% yield .

Modern Synthetic Innovations

Enzymatic Asymmetric Synthesis

Recent advances leverage biocatalysts for enantioselective synthesis. Candida antarctica lipase B (CAL-B) has been engineered to catalyze the kinetic resolution of racemic this compound precursors. Key steps include:

-

Enzymatic transesterification of (±)-methyl 1,4-benzodioxan-2-carboxylate using vinyl acetate.

-

Chiral HPLC analysis confirms enantiomeric excess (ee) >99% for the (R)-enantiomer .

This method is sustainable and avoids harsh reagents, making it suitable for pharmaceutical applications requiring high optical purity .

Microwave-Assisted Synthesis

Microwave irradiation accelerates ring-closing reactions, reducing reaction times from hours to minutes. For example:

-

Catechol and 1,2-dibromoethane are heated under microwave conditions (150°C, 20 min) in DMF with K₂CO₃.

-

The product is obtained in 92% yield with >95% purity, compared to 70% yield via conventional heating .

This technique is particularly effective for electron-deficient catechol derivatives, which are prone to side reactions under prolonged heating .

Functionalization of the this compound Core

Electrophilic Aromatic Substitution

Substituents can be introduced via Friedel-Crafts alkylation or halogenation. For instance:

-

Bromination of this compound using Br₂ in acetic acid yields 6-bromo-1,4-benzodioxane as the major product .

-

Nitration with HNO₃/H₂SO₄ produces 6-nitro-1,4-benzodioxane, a precursor for amine derivatives .

Regioselectivity is governed by the electron-donating effect of the dioxane oxygen atoms, favoring substitution at the 6-position .

Cross-Coupling Reactions

Industrial-Scale Production

Patent-Based Processes

The patent CA2215604C outlines a cost-effective route for manufacturing this compound derivatives:

-

Step 1 : React catechol with glycerol 1-tosylate acetonide to form a protected diol.

-

Step 2 : Deprotection and cyclization with NaOH yields the this compound skeleton.

-

Step 3 : Sulfonation or alkylation introduces pharmacophoric groups.

This process achieves >90% yield and is compatible with continuous-flow reactors .

Green Chemistry Considerations

Recent efforts focus on solvent-free or aqueous-phase reactions:

-

Ball milling of catechol and 1,2-dibromoethane with K₂CO₃ produces this compound in 88% yield without solvents .

-

Photocatalytic methods using TiO₂ under UV light enable oxidative cyclization of diols, though yields remain moderate (50–60%) .

Analytical and Characterization Data

Spectroscopic Identification

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C for unsubstituted this compound, with decomposition above 250°C .

Chemical Reactions Analysis

1,4-Benzodioxane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodioxane ring.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydro-1,4-benzodioxane.

Substitution Products: Functionalized benzodioxane derivatives with various substituents.

Scientific Research Applications

Chemical Structure and Synthesis

1,4-Benzodioxane consists of a benzene ring fused to a dioxane ring, providing a unique scaffold that can be modified to enhance its biological activity. The synthesis of this compound derivatives typically involves straightforward organic reactions. For instance, one study reported the synthesis of this compound-6-carboxylic acid amide analogs from gallic acid, demonstrating an efficient route for obtaining functionalized derivatives for biological evaluation .

Biological Activities

The biological activities attributed to this compound derivatives are extensive:

- Antioxidant and Hepatoprotective Activities : Compounds containing the this compound moiety have shown hepatoprotective effects against carbon tetrachloride-induced liver toxicity. For example, a dihydropyrimidinone derivative linked with this compound demonstrated significant hepatoprotective properties .

- Anticancer Properties : Several studies have highlighted the anticancer potential of this compound derivatives. A specific compound was identified as an HSF1 pathway inhibitor with growth inhibitory activity in ovarian carcinoma models . Additionally, various derivatives have been shown to exhibit anti-inflammatory and cytotoxic effects against cancer cells .

- Neuroprotective Effects : The inhibition of monoamine oxidase B (MAO-B) by this compound-substituted chalcone derivatives has been explored for treating neurological disorders. One compound exhibited an IC50 value of 0.045 µM against MAO-B, indicating potent inhibitory activity .

Case Study 1: Anticancer Activity

A recent study synthesized a series of this compound derivatives and tested their efficacy against various cancer cell lines. Notably, one derivative showed remarkable inhibition of cell proliferation in ovarian cancer models due to its ability to interfere with specific cellular pathways .

Case Study 2: Hepatoprotective Effects

In another investigation, a novel dihydropyrimidinone derivative containing a this compound moiety was evaluated for its hepatoprotective activity. The compound significantly reduced liver damage in an experimental model induced by carbon tetrachloride . This suggests that modifications to the benzodioxane structure can enhance its protective effects on liver tissues.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 1,4-benzodioxane and its derivatives involves interactions with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Isomers

1,4-Benzodioxane has three structural isomers (Table 1):

The superior stability of this compound arises from reduced ring strain and favorable orbital overlap, enabling its prevalence in drug discovery .

Comparison with Related Heterocyclic Compounds

Benzofuran and Benzopyran Derivatives

- Benzofuran : Lacks the oxygen atom in the dioxane ring, reducing polarity. Benzofurans exhibit anti-inflammatory and antimicrobial activities but lack the α-adrenergic selectivity seen in this compound derivatives .

- Benzopyran (Chromane) : The fused pyran ring increases hydrophobicity. Chromane-based drugs (e.g., vitamin E) focus on antioxidant roles, contrasting with this compound’s receptor-targeted applications .

1,4-Dioxane and 1,3-Dioxolane Systems

- 1,4-Dioxane : A simple six-membered ring without aromaticity. It lacks the pharmacological relevance of this compound due to poor binding affinity and metabolic instability .

- 1,3-Dioxolane : Found in antiviral agents (e.g., remdesivir). Its five-membered ring confers rigidity but limits stereochemical diversity compared to this compound .

Functional Analogs in Natural Products

Flavonolignans vs. Neolignans

This compound is a key motif in lignans, with flavonolignans (e.g., silybin) and neolignans (e.g., eusiderins) differing in structural complexity and bioactivity (Table 2):

Key Research Findings

- Stereochemical Impact : (S)-1,4-Benzodioxane derivatives exhibit higher α1D-adrenergic receptor affinity (Ki = 0.3 nM) than (R)-isomers (Ki = 12 nM) .

- Synthetic Advances : Pd-catalyzed asymmetric O-arylation achieves enantioselectivity up to 99% ee for this compound lignans . Enzymatic methods (e.g., Candida antarctica lipase) enable green synthesis with 98% yield and >99% ee .

Biological Activity

1,4-Benzodioxane is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, structure-activity relationships (SAR), and potential therapeutic applications of this compound derivatives, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of two fused aromatic rings containing two oxygen atoms in a dioxane ring. The unique structure allows for various substitutions, leading to a wide range of biological activities. The compound's ability to interact with biological targets is largely attributed to its planar aromatic system and the presence of functional groups that can modulate receptor interactions.

Biological Activities

- Adrenoreceptor Antagonism

-

Monoamine Oxidase Inhibition

- A series of 1,4-benzodioxan-substituted chalcone derivatives have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase B (hMAO-B). Notably, one compound demonstrated an IC50 value of 0.026 µM, indicating potent inhibition with a high selectivity index . These inhibitors are promising candidates for treating neurological disorders due to their low neurotoxicity and favorable pharmacokinetic properties.

-

Anticancer Properties

- Several studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of proliferation . The structure-activity relationship studies reveal that specific substitutions on the benzodioxane scaffold enhance anticancer efficacy.

- Neuronal Nicotinic Acetylcholine Receptor Modulation

- Antibacterial Activity

Table: Summary of Biological Activities of Selected this compound Derivatives

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for constructing the 1,4-benzodioxane scaffold?

The this compound scaffold is commonly synthesized via oxidative coupling of catechol derivatives or cyclization of diols with appropriate electrophiles. Key methods include:

- Pd-catalyzed C–H functionalization : Regioselective arylation of tetrahydrofuran or this compound systems to introduce substituents .

- Ring-closing strategies : For example, TMS triflate-mediated addition of hemiacetals to form benzodioxane and benzofuran frameworks found in neolignans .

- Chiral resolution : Kinetic resolution of racemic mixtures using enzymes like Candida antarctica lipase B (CALB) to isolate enantiopure intermediates .

Q. How is the this compound structure characterized in synthetic intermediates?

Structural characterization relies on:

- Spectroscopic techniques : IR and ¹H-NMR to confirm substituent positions and stereochemistry .

- X-ray crystallography : Resolve absolute configurations of chiral derivatives, such as (S)-1,4-benzodioxane-2-carboxylic acid .

- Chromatographic methods : Chiral HPLC for enantiomeric excess (ee) determination .

Q. What biological activities are associated with this compound derivatives?

Natural and synthetic this compound derivatives exhibit diverse bioactivities:

- Antihypertensive effects : α-Adrenergic antagonists like doxazosin and proroxan .

- Enzyme inhibition : α-Glucosidase and acetylcholinesterase (AChE) inhibition for diabetes and Alzheimer’s research .

- Neuroprotective properties : 5-HT1A receptor agonists (e.g., osemozotan) for CNS disorders .

Advanced Research Questions

Q. How can protein engineering optimize enzymatic synthesis of enantiopure this compound derivatives?

Directed evolution of lipases (e.g., CALB) enhances enantioselectivity and yield:

- Mutagenesis : Saturation mutagenesis at active-site residues (e.g., Thr40, Ala141) to improve substrate binding .

- Reaction optimization : Adjusting solvent polarity, temperature, and acyl donor concentration to maximize kinetic resolution efficiency (e.g., 98% ee for (S)-isomers) .

- Computational docking : Predict enzyme-substrate interactions to guide rational design .

Q. What strategies resolve contradictions in bioactivity data across this compound studies?

Discrepancies in activity may arise from:

- Structural variations : Subtle changes in substituents (e.g., sulfonamide vs. acetamide groups) alter binding affinities .

- Assay conditions : Differences in enzyme sources (e.g., yeast vs. human α-glucosidase) or buffer pH .

- Purity considerations : Trace impurities in synthetic intermediates may skew results, necessitating rigorous HPLC purification .

Q. How do molecular docking studies inform the design of this compound-based enzyme inhibitors?

Docking simulations identify critical binding interactions:

- Pharmacophore mapping : For α-glucosidase inhibitors, hydrogen bonding with catalytic residues (e.g., Asp215) and hydrophobic interactions with the active site are key .

- Enantiomer specificity : (S)-configured derivatives often show higher affinity due to steric compatibility with chiral pockets .

- Dynamic simulations : Molecular dynamics (MD) assess stability of inhibitor-enzyme complexes over time .

Q. What are the challenges in synthesizing this compound lignan natural products?

Synthetic hurdles include:

- Regioselectivity : Controlling dimerization patterns during oxidative coupling of phenylpropanoid precursors .

- Stereocontrol : Achieving diastereomeric purity in polycyclic systems (e.g., princepin) via asymmetric catalysis .

- Scalability : Transitioning from batch to flow chemistry for unstable intermediates (e.g., quinone methides) .

Q. How can structure-activity relationship (SAR) studies guide this compound drug discovery?

SAR frameworks focus on:

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability .

- Ring modifications : Replacing oxygen with sulfur in the dioxane ring alters pharmacokinetic profiles .

- Hybrid scaffolds : Merging benzodioxane with spirooxindole motifs to target multiple pathways .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in this compound synthesis?

- Standardized purification : Column chromatography with silica gel or reverse-phase HPLC .

- Quality control : Regular NMR and mass spectrometry validation of intermediates .

- Environmental factors : Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How are computational tools integrated into this compound research?

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBQRQQYDMDJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075419 | |

| Record name | 1,4-Benzodioxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-09-4 | |

| Record name | 1,4-Benzodioxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzodioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzodioxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-benzodioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZODIOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5YP57PSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.